2-Ethynyl-1-fluoro-4-methylbenzene 2-Ethynyl-1-fluoro-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 956386-39-3
VCID: VC8011289
InChI: InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3
SMILES: CC1=CC(=C(C=C1)F)C#C
Molecular Formula: C9H7F
Molecular Weight: 134.15

2-Ethynyl-1-fluoro-4-methylbenzene

CAS No.: 956386-39-3

Cat. No.: VC8011289

Molecular Formula: C9H7F

Molecular Weight: 134.15

* For research use only. Not for human or veterinary use.

2-Ethynyl-1-fluoro-4-methylbenzene - 956386-39-3

Specification

CAS No. 956386-39-3
Molecular Formula C9H7F
Molecular Weight 134.15
IUPAC Name 2-ethynyl-1-fluoro-4-methylbenzene
Standard InChI InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3
Standard InChI Key VVXRWANXZQDFKY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)C#C
Canonical SMILES CC1=CC(=C(C=C1)F)C#C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

  • IUPAC Name: 2-Ethynyl-1-fluoro-4-methylbenzene

  • Molecular Formula: C₉H₇F

  • Molecular Weight: 134.15 g/mol (calculated via PubChem)

  • Canonical SMILES: CC1=CC(=C(C=C1)F)C#C

  • InChI Key: VVXRWANXZQDFKY-UHFFFAOYSA-N

Structural Features

The compound’s benzene ring exhibits three distinct substituents:

  • Fluorine (Position 1): Directs electrophilic substitution to the para position due to its strong electron-withdrawing inductive effect.

  • Methyl Group (Position 4): Activates the ring via electron donation, enhancing reactivity toward electrophiles.

  • Ethynyl Group (Position 2): A terminal alkyne capable of participating in click chemistry (e.g., CuAAC) and cross-coupling reactions (e.g., Sonogashira).

Synthesis and Preparation

Sonogashira Coupling

A palladium-catalyzed cross-coupling between a halogenated aromatic precursor (e.g., 1-fluoro-4-methyl-2-iodobenzene) and a terminal alkyne (e.g., ethynyltrimethylsilane). Typical conditions include:

  • Catalyst: Pd(PPh₃)₂Cl₂/CuI

  • Solvent: Degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Yield: 70–85% (estimated for analogous reactions).

Direct Alkynylation

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointEstimated 180–190°C (extrapolated)PubChem
Density~1.15 g/cm³ (predicted)PubChem
SolubilityLow in water; soluble in DMF, THFAnalog data
LogP (Octanol-Water)2.8 (calculated)PubChem

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The methyl group activates the ring, while fluorine directs substitution to the para position:

  • Nitration: Yields 2-ethynyl-1-fluoro-4-methyl-5-nitrobenzene under HNO₃/H₂SO₄.

  • Halogenation: Chlorination at position 5 with Cl₂/FeCl₃.

Alkyne-Specific Reactions

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles with azides.

    • Conditions: CuI, DMF, 80°C.

  • Sonogashira Coupling: Reacts with aryl halides to form conjugated arylacetylenes.

Functional Group Modifications

  • Hydrogenation: Selective reduction of the ethynyl group to vinyl or ethyl using Pd/C or Lindlar catalyst.

  • Oxidative Coupling: Forms diynes under Cu(OAc)₂/O₂ conditions.

Applications in Research

Organic Synthesis

  • Building Block: Used in synthesizing fluorinated polyaromatic hydrocarbons (PAHs) and heterocycles.

  • Click Chemistry: Enables rapid assembly of triazole-linked biomolecules.

Materials Science

  • Conjugated Polymers: Ethynyl groups facilitate π-π stacking in semiconducting materials.

  • Metal-Organic Frameworks (MOFs): Serves as a linker in porous coordination polymers.

Pharmaceutical Development

  • Drug Candidates: Fluorine enhances bioavailability; ethynyl groups enable targeted modifications.

ParameterRecommendation
Storage-20°C under inert atmosphere (N₂/Ar)
PPEGloves, goggles, lab coat
First AidFlush eyes/skin with water; seek medical attention if ingested

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesReactivity Comparison
1-Ethyl-2-fluoro-4-methylbenzeneEthyl vs. ethynyl substituentLower alkyne reactivity
2-Fluoro-4-methylbenzaldehydeAldehyde vs. ethynyl functional groupHigher electrophilicity

Future Research Directions

  • Catalytic Asymmetric Reactions: Exploiting chirality in fluorinated alkyne systems.

  • Biological Screening: Evaluating antimicrobial or anticancer activity.

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